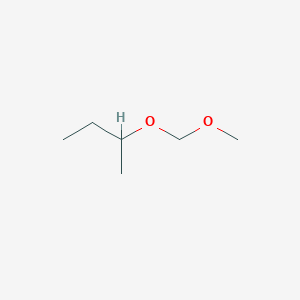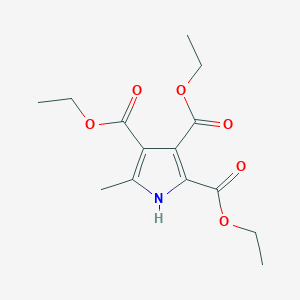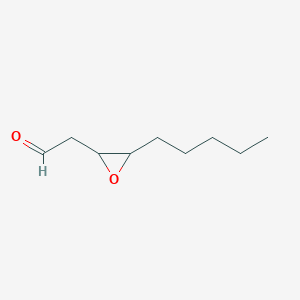
3,4-Epoxynonanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Epoxynonanal is a compound belonging to the family of epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). Its IUPAC name is 2-(3-pentyloxiran-2-yl)acetaldehyde . This compound is known for its role in lipid oxidation processes and is a significant intermediate in various biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Epoxynonanal can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of hydroperoxides, which undergoes a series of reactions to form the epoxide structure . The reaction conditions typically include the presence of metal catalysts such as iron, which facilitate the formation of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes of fatty acids or their derivatives. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Epoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form aldehydes and carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidation: Formation of 4-hydroxynon-2-enal (HNE) and other aldehydes.
Reduction: Formation of 3,4-dihydroxynonanal.
Substitution: Formation of various substituted nonanal derivatives.
Applications De Recherche Scientifique
3,4-Epoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound helps in understanding oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized polymers and resins
Mécanisme D'action
The mechanism of action of 3,4-Epoxynonanal involves its formation through lipid peroxidation. It is produced from the oxidation of linoleic acid derivatives and can further react to form biologically active aldehydes like 4-hydroxynon-2-enal (HNE). These aldehydes can interact with cellular components, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and lipids, where they can form adducts and alter their functions .
Comparaison Avec Des Composés Similaires
4-Hydroxynon-2-enal (HNE): A major product of lipid peroxidation, similar in structure and reactivity to 3,4-Epoxynonanal.
Oxononanoyl phosphatidylcholine (ON-PC): Another lipid oxidation product with similar biochemical properties.
10,13-Dihydroxyoctadecadienoic acid (DHODA): A related compound formed during lipid oxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the production of other biologically active aldehydes. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
91795-92-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(3-pentyloxiran-2-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-9(11-8)6-7-10/h7-9H,2-6H2,1H3 |
Clé InChI |
HEXGZHJMMROIQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

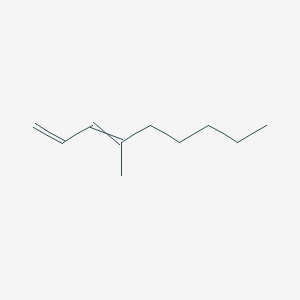

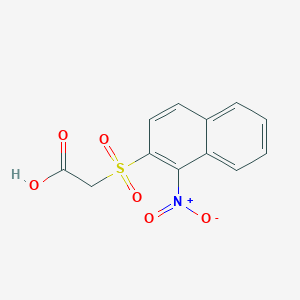
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

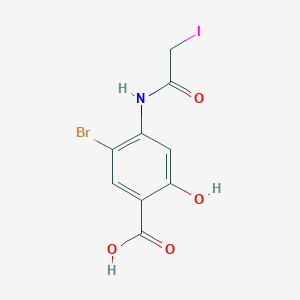
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

